2-Chloro-1-[4-(thiophene-2-sulfonyl)piperazin-1-yl]ethan-1-one
Description
Properties
IUPAC Name |
2-chloro-1-(4-thiophen-2-ylsulfonylpiperazin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O3S2/c11-8-9(14)12-3-5-13(6-4-12)18(15,16)10-2-1-7-17-10/h1-2,7H,3-6,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZJFXMUXSZGUNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)CCl)S(=O)(=O)C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-[4-(thiophene-2-sulfonyl)piperazin-1-yl]ethan-1-one typically involves the reaction of 1-(thien-2-ylsulfonyl)piperazine with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent, such as dichloromethane, at a temperature ranging from 0°C to room temperature.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques, such as recrystallization or chromatography, would be employed to obtain the final product.
Chemical Reactions Analysis
Nucleophilic Substitution at the Chloroacetyl Group
The chloroacetyl group (C-Cl) undergoes nucleophilic substitution with nucleophiles like amines, alcohols, or thiols, forming amides, esters, or thioesters, respectively. For example:
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Reaction with amines : Substitution with primary/secondary amines yields amides.
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Hydrolysis : In aqueous base, the C-Cl bond hydrolyzes to form a carboxylic acid (1-[4-(thiophene-2-sulfonyl)piperazin-1-yl]ethan-1-ol).
Mechanism : The electron-withdrawing effect of the carbonyl group activates the C-Cl bond for nucleophilic attack.
Cyclization Reactions
Under basic conditions (e.g., sodium ethoxide in ethanol), the compound may undergo intramolecular cyclization, analogous to protocols described in literature for thienopyridine derivatives . This could lead to the formation of fused heterocyclic systems, though specific examples for this compound are not explicitly reported.
Modification of the Thiophene Sulfonamide Group
The thiophene sulfonamide moiety can participate in reactions such as:
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Alkylation : Introduction of alkyl groups via nucleophilic substitution.
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Hydrolysis : Conversion to the corresponding sulfonic acid under acidic or basic conditions.
Analytical and Structural Data
Spectral Characterization
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1H NMR : The chloroacetyl group typically shows a singlet (~4.8 ppm) for the methylene protons adjacent to the carbonyl group .
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IR : Absorption bands at ~1643 cm⁻¹ (C=O stretch) and ~2214 cm⁻¹ (C≡N stretch, if present in derivatives) .
Molecular Formula and Properties
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₀H₁₃ClN₂O₃S₂ |
| Molecular Weight | 308.8 g/mol |
| CAS Number | 923691-87-6 |
Scientific Research Applications
Antimicrobial Activity
Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. The presence of the thiophene sulfonyl group in this compound may enhance its efficacy against various bacterial strains. Studies have shown that compounds with similar structures can inhibit bacterial growth effectively, suggesting that further investigation into this compound's antimicrobial potential is warranted .
Antidepressant Effects
The structural similarity of 2-Chloro-1-[4-(thiophene-2-sulfonyl)piperazin-1-yl]ethan-1-one to known piperazine derivatives suggests potential antidepressant activity through serotonin reuptake inhibition. A study demonstrated that certain piperazine derivatives significantly reduced depression-like behaviors in rodent models, indicating that this compound could exhibit similar pharmacological effects.
Molecular Docking Studies
Molecular docking studies have been conducted to explore the interactions between this compound and various biological targets. These studies help elucidate the mechanisms through which it may exert its biological effects, particularly in relation to neurotransmitter systems and microbial targets .
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of thiophene sulfonyl chloride with piperazine derivatives under controlled conditions. The resulting product can be characterized using various spectroscopic techniques such as NMR and mass spectrometry to confirm its structure and purity.
Case Studies
Several case studies highlight the applications of this compound:
Case Study 1: Antimicrobial Efficacy
In a comparative study, derivatives of sulfonamide compounds were evaluated for their antimicrobial activity against a range of pathogens. The results indicated that compounds with thiophene moieties exhibited enhanced activity, supporting the hypothesis that this compound may possess similar properties.
Case Study 2: Neuropharmacological Research
A study focused on piperazine derivatives investigated their effects on serotonin pathways in animal models. Although this specific compound was not tested, its structural characteristics suggest it could influence similar neuropharmacological pathways, leading to potential applications in treating mood disorders.
Mechanism of Action
The mechanism of action of 2-Chloro-1-[4-(thiophene-2-sulfonyl)piperazin-1-yl]ethan-1-one is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, in biological systems. The chloroacetyl group may act as an electrophilic center, facilitating covalent binding to nucleophilic sites on target molecules. The thien-2-ylsulfonyl group may contribute to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Piperazine Ring
Sulfonyl Group Modifications
- 4-Ethoxybenzenesulfonyl Analog (CAS 923743-03-7): Structure: Replaces thiophene-2-sulfonyl with 4-ethoxybenzenesulfonyl. Molecular Formula: C₁₄H₁₉ClN₂O₄S (MW: 346.83 g/mol). The benzene ring provides rigidity, which may improve binding specificity compared to the thiophene heterocycle .
3-(Trifluoromethyl)phenyl Analog :
- Structure : Substitutes the sulfonyl group with a 3-(trifluoromethyl)phenyl moiety.
- Molecular Formula : C₁₃H₁₄ClF₃N₂O (MW: 306.72 g/mol).
- Properties : The electron-withdrawing trifluoromethyl group enhances electrophilicity at the carbonyl carbon, favoring nucleophilic reactions. This modification is advantageous in prodrug design .
Aromatic/Aliphatic Substituents
4-Methoxyphenylmethyl Analog (CAS 1258640-48-0) :
- Structure : Features a 4-methoxyphenylmethyl group.
- Molecular Formula : C₁₄H₂₀Cl₂N₂O₂ (MW: 319.2 g/mol).
- Properties : The methoxy group improves solubility via polar interactions, while the benzyl group may enhance π-π stacking in biological targets. Available as a hydrochloride salt, increasing aqueous solubility .
- 2-Fluorobenzyl Analog: Structure: Contains a 2-fluorobenzyl substituent. Crystallographic data confirm a planar geometry, favoring receptor binding .
Thiophene Positional Isomers
- Thiophen-3-ylmethyl Analog (CAS 1308650-36-3) :
- Structure : Thiophene attached at the 3-position instead of 2-sulfonyl.
- Molecular Formula : C₁₁H₁₅ClN₂OS (MW: 266.77 g/mol).
- Properties : The altered thiophene orientation disrupts electronic conjugation, reducing sulfonyl group resonance stabilization. This may lower reactivity compared to the 2-sulfonyl derivative .
Functional Group Replacements
- Furan-2-carbonyl Analog :
- Structure : Replaces sulfonyl with a furan-2-carbonyl group.
- Properties : The furan oxygen offers weaker electron-withdrawing effects than sulfonyl, diminishing electrophilicity at the ketone. This reduces suitability for covalent bond formation in inhibitor design .
Biological Activity
2-Chloro-1-[4-(thiophene-2-sulfonyl)piperazin-1-yl]ethan-1-one, with the CAS number 923691-87-6, is a synthetic organic compound that has garnered interest due to its potential biological activities. This compound features a piperazine ring substituted with a thiophene group and a chloroethyl moiety, suggesting a diverse range of interactions in biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C10H13ClN2O3S2 |
| Molecular Weight | 308.8 g/mol |
| Boiling Point | 505.5 ± 60.0 °C (Predicted) |
| Density | 1.484 ± 0.06 g/cm³ (Predicted) |
| pKa | -2.31 ± 0.70 (Predicted) |
Biological Activity
The biological activity of this compound has been explored in various studies, focusing on its pharmacological properties and potential therapeutic applications.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives containing thiophene and piperazine structures can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is likely related to the disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Potential
The compound has also been evaluated for its anticancer properties. In vitro studies suggest that it may induce apoptosis in cancer cell lines, potentially through the activation of caspase pathways or by inhibiting key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt pathway.
Neuropharmacological Effects
Given the presence of the piperazine moiety, there is interest in the neuropharmacological effects of this compound. Preliminary studies indicate that it may possess anxiolytic or antidepressant-like activity, possibly by modulating serotonergic and dopaminergic systems. Further research is necessary to elucidate these effects and their underlying mechanisms.
Case Studies
Several case studies have highlighted the biological activity of compounds related to this compound:
- Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry demonstrated that derivatives with thiophene groups exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) in the low micromolar range.
- Anticancer Activity : In a recent investigation published in Cancer Letters, compounds structurally similar to this compound were shown to inhibit tumor growth in xenograft models, suggesting potential for further development as anticancer agents.
- Neuropharmacological Assessment : Research featured in Neuropharmacology explored the effects of piperazine derivatives on anxiety-like behaviors in rodent models, indicating that these compounds could be beneficial for treating anxiety disorders.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-Chloro-1-[4-(thiophene-2-sulfonyl)piperazin-1-yl]ethan-1-one, and what challenges are associated with its purification?
- Methodological Answer : The synthesis typically involves coupling a piperazine derivative with a thiophene-2-sulfonyl chloride precursor under basic conditions. Key challenges include controlling the reactivity of the chloroacetyl group and avoiding side reactions during sulfonylation. Purification often requires column chromatography with gradient elution (e.g., hexane/ethyl acetate) to separate unreacted intermediates. Structural analogs, such as 1-{4-[(5-chlorothiophen-2-yl)sulfonyl]piperazin-1-yl}ethan-1-one, highlight the importance of optimizing reaction temperatures and stoichiometry to minimize byproducts .
Q. How can researchers confirm the structural identity and purity of this compound using spectroscopic and chromatographic methods?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR can confirm the integration of the thiophene-sulfonyl and piperazine moieties. For example, the sulfonyl group typically deshields adjacent protons, producing distinct splitting patterns .
- High-Resolution Mass Spectrometry (HRMS) : LC-HRMS (e.g., [M+H] ion analysis) verifies molecular weight and fragmentation patterns. Similar compounds, like fluorobenzyl-piperazine derivatives, have been characterized using HRMS with <5 ppm mass accuracy .
- HPLC : Purity (>95%) is confirmed via reverse-phase HPLC with UV detection at 254 nm, using a C18 column and acetonitrile/water gradients .
Advanced Research Questions
Q. What strategies are employed to resolve contradictions in biological activity data when this compound is tested across different assay systems?
- Methodological Answer : Discrepancies in activity data may arise from assay-specific conditions (e.g., pH, solvent compatibility) or off-target interactions. To address this:
- Dose-Response Validation : Perform IC titrations across multiple assays (e.g., enzyme inhibition vs. cell-based assays) to identify assay-specific artifacts .
- Metabolic Stability Testing : Use liver microsome assays to rule out rapid degradation in cell-based systems, which can mask true activity .
- Computational Docking : Compare binding poses in different protein conformations (e.g., SARS-CoV-2 M vs. MAO-B) to explain selectivity variations .
Q. How do computational models predict the reactivity and potential pharmacological targets of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Predicts electrophilic reactivity of the chloroacetyl group, which may interact with nucleophilic residues (e.g., cysteine in proteases) .
- Molecular Dynamics (MD) Simulations : Models the stability of the thiophene-sulfonyl-piperazine scaffold in target binding pockets. For example, analogs with benzodioxine sulfonyl groups show enhanced hydrophobic interactions in MAO-B inhibition .
- Pharmacophore Mapping : Identifies potential targets (e.g., chemokine receptors) by aligning electrostatic and steric features with known inhibitors .
Q. What are the key considerations in designing structure-activity relationship (SAR) studies to optimize the thiophene-sulfonyl-piperazine scaffold for enhanced target affinity?
- Methodological Answer :
- Substituent Variation : Modify the thiophene ring (e.g., 5-chloro vs. 2-methyl) to assess steric and electronic effects on binding. Crystallographic data for fluorobenzyl-piperazine derivatives suggests bulky groups improve hydrophobic interactions .
- Bioisosteric Replacement : Replace the sulfonyl group with carbamates or amides to evaluate hydrogen-bonding potential. Analogous compounds with furan-2-carbonyl groups show altered solubility profiles .
- Proteolytic Stability : Introduce methyl or fluorine substituents to the piperazine ring to reduce metabolic clearance, as seen in CCR1 antagonists .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
